3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
NS-018 is synthesized through a series of chemical reactions involving the formation of a pyridine-2,6-diamine core structure. The synthetic route typically involves:
Formation of the pyridine core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution reactions: Various substituents are introduced to the pyridine core through substitution reactions, often involving halogenated intermediates.
Coupling reactions: The final step involves coupling the pyridine core with other functional groups to achieve the desired structure of NS-018
Industrial Production Methods
Industrial production of NS-018 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of efficient catalysts: To speed up the reactions and reduce production costs.
Purification processes: Employing techniques such as crystallization and chromatography to obtain high-purity NS-018
Chemical Reactions Analysis
Types of Reactions
NS-018 undergoes various chemical reactions, including:
Oxidation: NS-018 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on NS-018, altering its activity.
Substitution: Substitution reactions can introduce different substituents to the pyridine core, potentially modifying its selectivity and potency
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Halogenated intermediates: Used in substitution reactions to introduce various functional groups
Major Products Formed
The major products formed from these reactions include various derivatives of NS-018 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .
Scientific Research Applications
NS-018 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of JAK2 and Src-family kinases.
Biology: Employed in cell-based assays to investigate the role of JAK2 in cellular signaling pathways.
Medicine: Investigated as a therapeutic agent for treating myeloproliferative neoplasms, particularly those driven by the JAK2V617F mutation
Industry: Potentially used in the development of targeted therapies for various cancers and inflammatory diseases
Mechanism of Action
NS-018 exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the active site of JAK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular proliferation and survival signals, particularly in cells harboring the JAK2V617F mutation . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myeloproliferative neoplasms.
Fedratinib: A selective JAK2 inhibitor with similar applications.
Momelotinib: Inhibits JAK1, JAK2, and ACVR1, used in treating myelofibrosis
Uniqueness of NS-018
NS-018 is unique due to its high selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development . Additionally, NS-018 has shown a favorable safety profile with minimal cytotoxicity to non-target cells .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWQLJYQXULFQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380136 |
Source
|
Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180530-13-6 |
Source
|
Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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